

Hif-phd-IN-1 stock solution preparation and storage

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Compound of Interest

Compound Name: *Hif-phd-IN-1*

Cat. No.: *B10854496*

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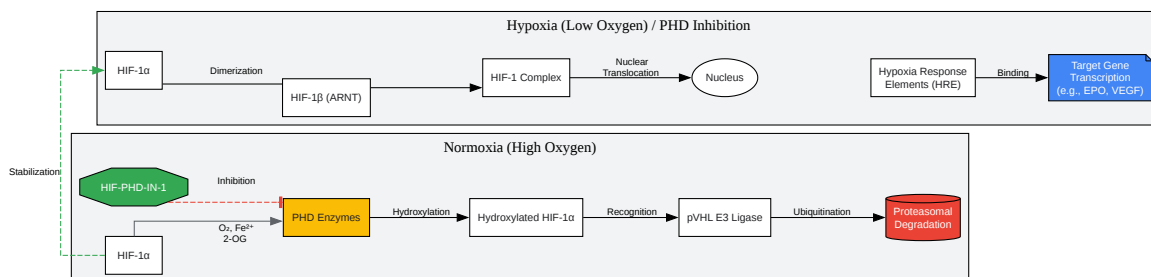
Application Notes and Protocols: HIF-PHD-IN-1

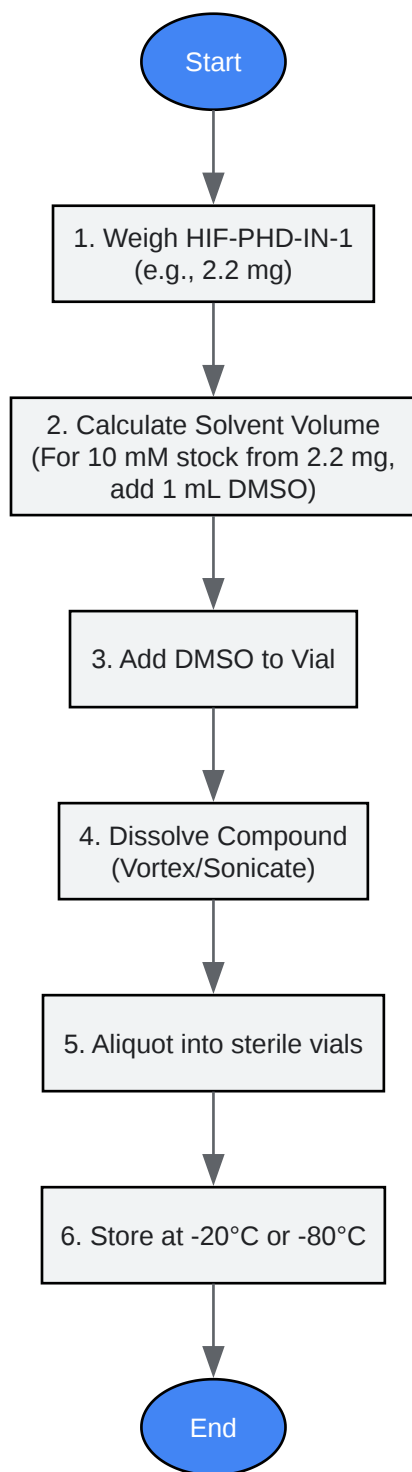
Introduction

Hypoxia-Inducible Factor (HIF) prolyl hydroxylase domain (PHD) inhibitors are a class of compounds that stabilize HIF- α subunits, key transcription factors in the cellular response to low oxygen levels.[1][2] Under normal oxygen conditions (normoxia), PHD enzymes hydroxylate specific proline residues on HIF- α , targeting it for degradation by the von Hippel-Lindau (VHL) E3 ubiquitin ligase complex.[3][4] In hypoxic conditions, PHD activity is reduced, leading to HIF- α stabilization, nuclear translocation, and the activation of genes involved in erythropoiesis, angiogenesis, and metabolism.[5][6] **HIF-PHD-IN-1** is a potent, orally active inhibitor of HIF-PHD, with an IC_{50} of 54 nM for human HIF-PHD2, making it a valuable tool for research into ischemic diseases and anemia.[7] These application notes provide detailed protocols for the preparation and storage of **HIF-PHD-IN-1** stock solutions for in vitro and in vivo research.

Mechanism of Action: HIF-1 α Regulation

The diagram below illustrates the regulatory pathway of HIF-1 α under both normoxic and hypoxic conditions, and the point of intervention for **HIF-PHD-IN-1**.





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